7-bromo-8-methyl-3,4-dihydroquinazolin-4-one
Description
Properties
CAS No. |
1699246-07-5 |
|---|---|
Molecular Formula |
C9H7BrN2O |
Molecular Weight |
239.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzamide with bromoacetone under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired quinazolinone structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds related to 3,4-dihydroquinazolinones exhibit significant anticancer properties. For instance, analogs of 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines.
Case Study : A study on similar compounds demonstrated that they inhibited tumor growth by up to 62% in mouse models at doses of 1.0 mg/kg without significant toxicity. These compounds also showed potent antiproliferative activity against various human tumor cell lines, indicating their potential as novel anticancer agents .
Mechanistic Studies
Mechanistic studies have revealed that quinazolinone derivatives can disrupt tumor vasculature and inhibit cell proliferation. These effects are believed to be mediated through interactions with tubulin, leading to altered cytoskeletal dynamics and reduced tumor blood supply .
Research Findings :
- Compounds derived from this class have shown promising results in inhibiting migration and invasion of prostate cancer cells (PC3 and DU145) in vitro, highlighting their potential as therapeutic agents against metastatic cancers .
Antimicrobial Activity
Quinazolinone derivatives, including this compound, have demonstrated antimicrobial properties against various pathogens. Their mechanism often involves interference with essential bacterial processes.
Research Insights :
- Quinazoline derivatives have been reported to possess antibacterial, antifungal, and antiviral activities. This broad spectrum of activity makes them valuable candidates for developing new antimicrobial agents .
Comparative Data Table
Mechanism of Action
The mechanism of action of 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The structural and functional properties of 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one are best understood by comparing it with related compounds. Below is a detailed comparison based on substituent positions, physicochemical properties, and biological activities:
Substituent Effects on Physicochemical Properties
Key Observations :
Key Observations :
- Electron-Withdrawing Groups : Bromine’s electronegativity may enhance binding to enzymes or receptors by polarizing the aromatic system.
- Steric Effects : The 8-methyl group in the target compound could hinder interactions with bulkier active sites, as seen in analogs where substituent positioning critically affects activity .
Biological Activity
The compound 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one is a member of the quinazolinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula : C₈H₈BrN₂O
- Molecular Weight : 216.06 g/mol
The presence of bromine and methyl groups in its structure is crucial for its biological activity, influencing interactions with biological targets.
Anticancer Activity
Quinazolinone derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Tyrosine Kinases : Quinazolinone derivatives are known to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are critical in tumorigenesis. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines .
- Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells. For example, a related compound exhibited significant apoptotic effects on A549 (lung cancer) cells with IC50 values as low as 2.3 μM .
Antimicrobial Activity
The antimicrobial properties of quinazolinones are also noteworthy. They have been shown to possess activity against a range of bacterial and fungal pathogens:
- Mechanism : The antimicrobial action is often attributed to the ability of these compounds to interfere with bacterial enzyme systems and disrupt cell membrane integrity .
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound may exhibit other pharmacological activities:
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation markers in vitro.
- Antidiabetic Potential : Certain quinazolinone derivatives act as DPP-IV inhibitors, which are beneficial in managing diabetes by enhancing insulin secretion .
Study 1: Anticancer Activity Evaluation
A recent study synthesized a series of quinazoline derivatives and evaluated their cytotoxicity against various human cancer cell lines. Among these, a compound closely related to this compound demonstrated potent antiproliferative activity with an IC50 value of 5.9 μM against A549 cells. The study also included molecular docking simulations that confirmed strong binding affinity to EGFR .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of substituted quinazolinones, including the target compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 μg/mL depending on the strain tested .
Table: Summary of Biological Activities
| Activity Type | Mechanism | IC50 / MIC Values |
|---|---|---|
| Anticancer | EGFR inhibition | 2.3 - 5.9 μM |
| Antimicrobial | Disruption of cell membranes | 15 - 30 μg/mL |
| Anti-inflammatory | Reduction of inflammatory markers | Not specified |
| Antidiabetic | DPP-IV inhibition | Not specified |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 7 serves as a primary site for nucleophilic substitution, enabling functionalization. Key observations include:
-
Aryl Amination : Reaction with primary amines (e.g., benzylamine) under microwave irradiation (120°C, 20 min) yields 7-aminated derivatives, with yields reaching 79% when using sulfamic acid as a catalyst .
-
Alkoxy Substitution : Methanol or ethanol in the presence of NaOH (70°C, 2 hr) replaces bromine with alkoxy groups, generating 7-methoxy/ethoxy analogs.
Table 1: Catalytic Conditions for Substitution Reactions
| Reaction Type | Catalyst | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Aryl Amination | Sulfamic acid | 120°C, 20 min | 79 | |
| Alkoxy Substitution | NaOH | 70°C, 2 hr | 65–71 |
Cyclization and Ring Expansion
The dihydroquinazolinone core undergoes cyclization under acidic conditions:
-
Intramolecular Cyclization : Treatment with POCl₃ at 80°C forms fused tricyclic structures via dehydration.
-
Ring Expansion : Reaction with α,β-unsaturated aldehydes in acetic acid generates pyrido[2,3-d]quinazolinone derivatives, expanding the ring system .
Mechanistic Insight :
Lemon juice (citric acid) and concentrated solar radiation (CSR) promote cyclization through acid-catalyzed iminium ion formation, followed by intramolecular nucleophilic attack (Scheme 1) :
-
Protonation of the aldehyde enhances electrophilicity.
-
Amine nucleophile attacks the carbonyl carbon, forming an iminium intermediate.
-
Cyclization occurs via amide nitrogen attack, yielding the bicyclic product .
Palladium-Catalyzed Cross-Coupling
Palladium-mediated reactions enable site-selective modifications:
-
Buchwald-Hartwig Amination : Using Pd(OAc)₂/Xantphos, bromine is replaced with aryl amines at 100°C in toluene, achieving 85% yield .
-
Suzuki-Miyaura Coupling : Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF) introduces aromatic groups at position 7 .
Table 2: Palladium-Catalyzed Reaction Parameters
| Reaction Type | Catalyst | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 100°C, 12 hr | 85 | |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 80°C, DMF, 6 hr | 72 |
Halogen Exchange Reactions
The bromine substituent participates in halogen swapping:
-
Iodination : N-Iodosuccinimide (NIS) and Pd(OAc)₂ under microwave heating (100°C, 15 min) replace bromine with iodine, yielding 7-iodo derivatives .
-
Chlorination : Limited success with N-chlorosuccinimide (NCS), producing trace chlorinated products under harsh conditions (DMF, 100°C) .
Oxidation and Reduction Pathways
-
Oxidation : MnO₂ in dichloromethane oxidizes the 3,4-dihydro ring to a fully aromatic quinazolinone.
-
Reduction : NaBH₄ selectively reduces the carbonyl group to a hydroxylamine derivative.
Biological Activity Modulation via Derivatization
Structural modifications influence bioactivity:
-
Anticancer Activity : 7-Arylamino derivatives show enhanced kinase inhibition (IC₅₀ = 0.8–2.1 μM).
-
Antimicrobial Properties : Alkoxy-substituted analogs exhibit MIC values of 4–16 μg/mL against Staphylococcus aureus.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of brominated quinazolinone derivatives typically involves cyclization of substituted precursors under reflux conditions. For example, analogs like 8-bromo-3-(3-methoxybenzyl)quinazolin-4(3H)-one are synthesized by reacting brominated intermediates with amines (e.g., 3-methoxybenzylamine) in dry xylene under prolonged reflux (18–24 hours) . Yields (~65–98%) depend on solvent choice, reaction time, and purification methods (e.g., column chromatography or crystallization). Optimizing stoichiometry and using high-purity starting materials can mitigate side reactions. Post-reaction workup, such as solvent removal under reduced pressure and recrystallization in water-ethanol mixtures, improves purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent positions. For brominated quinazolinones, characteristic deshielding effects in ¹H-NMR (e.g., aromatic protons near bromine) and LC-MS for molecular ion verification (e.g., [M+H]⁺) are standard. Melting point analysis (e.g., 139–143°C) and IR spectroscopy for carbonyl (C=O) and NH stretches further validate structural integrity .
Q. How does the bromine substituent influence the reactivity of the quinazolinone core in nucleophilic substitution reactions?
- Methodological Answer : Bromine at the 7-position enhances electrophilicity at adjacent carbons, facilitating Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For instance, brominated quinazolinones react with arylboronic acids (e.g., 3-methoxyphenylboronic acid) via palladium-catalyzed coupling to introduce aryl groups at the bromine site. Reaction conditions (e.g., catalyst loading, solvent polarity) must be tailored to avoid dehalogenation side reactions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict regioselectivity in the functionalization of this compound?
- Methodological Answer : Density functional theory (DFT) calculations can map electron density distributions and frontier molecular orbitals to predict reactive sites. For example, Fukui indices identify electrophilic centers near bromine for cross-coupling. Molecular docking may also correlate substituent effects with bioactivity, guiding synthetic prioritization .
Q. What strategies resolve contradictory data in biological activity studies of brominated quinazolinones (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Dose-response profiling (IC₅₀ determination) and orthogonal assays (e.g., fluorescence-based enzymatic vs. MTT cytotoxicity) differentiate target-specific effects. For analogs like dispacamide derivatives, structural modifications (e.g., hydroxylation) balance potency and toxicity .
Q. How can regioselective bromination be achieved in dihydroquinazolinone systems to avoid di- or polybrominated byproducts?
- Methodological Answer : Controlled bromination using N-bromosuccinimide (NBS) under inert atmospheres at low temperatures (–10°C to 0°C) limits overhalogenation. Solvent polarity (e.g., DMF vs. DCM) and directing groups (e.g., methyl at position 8) influence bromine placement. Monitoring via TLC or in-situ UV spectroscopy ensures reaction termination at the mono-brominated stage .
Q. What role does the methyl group at position 8 play in stabilizing the quinazolinone scaffold under acidic or basic conditions?
- Methodological Answer : The 8-methyl group sterically shields the lactam ring, reducing hydrolytic degradation. Stability studies (e.g., pH 1–13 buffers, 37°C) with HPLC tracking show slower degradation rates compared to non-methylated analogs. Kinetic analysis (Arrhenius plots) quantifies activation energy for hydrolysis, guiding formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
